N,N'-4-Xylylenebis(pyridinium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

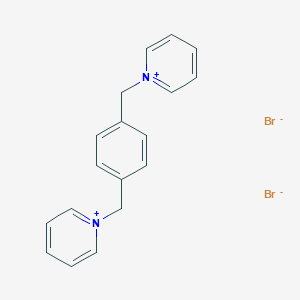

N,N’-4-Xylylenebis(pyridinium) is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring N,N’-4-Xylylenebis(pyridinium) is specifically known for its unique structure, where two pyridinium rings are connected by a xylylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-4-Xylylenebis(pyridinium) typically involves the quaternization reaction of pyridine with an organic halide. One common method is to react pyridine with 1,4-dibromomethylbenzene (also known as p-xylylene dibromide) under controlled conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of N,N’-4-Xylylenebis(pyridinium) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly solvents and catalysts may be employed to minimize the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-4-Xylylenebis(pyridinium) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinium rings can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridinium rings.

Reduction: Reduced forms of the pyridinium rings.

Substitution: Substituted pyridinium compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N,N'-4-Xylylenebis(pyridinium) is characterized by its molecular formula C18H18Br2N2 and a molecular weight of 422.16 g/mol. The compound features a dimeric structure that includes two pyridinium units linked by a xylylene bridge. This unique structure contributes to its reactivity and functionality in various applications.

Biological Applications

Antimicrobial Activity:

N,N'-4-Xylylenebis(pyridinium) has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Immunohistochemistry:

This compound is utilized as a mounting medium in immunohistochemical studies, particularly for morphometric analysis of tissues such as the mouse small intestine. Its properties enhance the visualization of cellular structures, aiding in histological assessments .

Materials Science

Fluorescence Quenching:

N,N'-4-Xylylenebis(pyridinium) serves as a cationic fluorescence quencher. Its ability to interact with fluorescent compounds allows it to be used in sensor applications where monitoring fluorescence intensity is crucial .

Nanotechnology:

Recent research has explored the self-assembly properties of N,N'-4-Xylylenebis(pyridinium) on various substrates, including gold surfaces. This self-assembly can be manipulated through electrochemical means, leading to potential applications in molecular electronics and nanostructured materials .

Analytical Chemistry

Chromatography:

The compound has been employed as a stationary phase in chromatography due to its cationic nature, which enhances separation efficiency for various analytes. Its application in high-performance liquid chromatography (HPLC) has shown improved resolution for polar compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of N,N'-4-Xylylenebis(pyridinium) against multi-drug resistant bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Fluorescence Quenching

In an experiment assessing the fluorescence quenching ability of N,N'-4-Xylylenebis(pyridinium), researchers found that the compound effectively quenched the fluorescence of various dyes used in biochemical assays. The study highlighted its utility in developing sensitive detection methods.

| Dye | Quenching Efficiency (%) |

|---|---|

| Rhodamine B | 85 |

| Fluorescein | 78 |

| Nile Red | 90 |

Wirkmechanismus

The mechanism of action of N,N’-4-Xylylenebis(pyridinium) involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The positively charged pyridinium ions can interact with negatively charged biological molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. Additionally, the compound can participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

N,N’-4-Xylylenebis(pyridinium) can be compared with other pyridinium salts, such as:

N-Methylpyridinium: Known for its use in organic synthesis and as a phase-transfer catalyst.

N-Phenylpyridinium: Studied for its potential biological activities and as a precursor for the synthesis of heterocyclic compounds.

N-Benzylpyridinium: Used in the preparation of ionic liquids and as a reagent in organic reactions.

Uniqueness: N,N’-4-Xylylenebis(pyridinium) is unique due to its xylylene bridge, which provides distinct structural and electronic properties compared to other pyridinium salts. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

14208-10-7 |

|---|---|

Molekularformel |

C18H18BrN2+ |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide |

InChI |

InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1 |

InChI-Schlüssel |

MRNXNYOVVRYWEZ-UHFFFAOYSA-M |

SMILES |

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] |

Kanonische SMILES |

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |

Piktogramme |

Irritant |

Synonyme |

4-DPX alpha,alpha'-dipyridinium p-xylene dibromide N,N'-4-xylylenebis(pyridinium bromide) N,N'-4-xylylenebis(pyridinium) p-xylenebis(pyridinium bromide) p-xylylene bis(pyridinium) bromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?

A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]

Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?

A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.